molecular formula C13H12ClN5 B2628513 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1513704-28-3

1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2628513
CAS No.: 1513704-28-3
M. Wt: 273.72
InChI Key: OSSWNOUJZDMFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 80725400) is a chemical research compound with the molecular formula C13H12ClN5 and a molecular weight of 273.72 g/mol . The compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring found in adenine . This structural characteristic allows derivatives of this core structure to mimic ATP and fit into the active sites of various kinase enzymes, making them a focal point in the design of targeted therapeutic agents . Recent scientific investigations highlight the significant research value of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer . Compounds based on this scaffold have demonstrated promising anti-proliferative activity against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) in vitro . Furthermore, analogous structures are being explored in the development of inhibitors for other critical kinases, such as Bruton's tyrosine kinase (BTK), for the treatment of B-cell malignancies . This product is strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its safety data sheet and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-17-12(15)11-6-16-19(13(11)18-8)7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWNOUJZDMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513704-28-3
Record name 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as promising anticancer agents. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth and proliferation.

Case Studies :

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The compound showed an IC50 value indicating potent anticancer activity, suggesting further exploration for therapeutic applications in oncology .
CompoundCell LineIC50 (µM)
1A54926
2HepG249.85

Anti-inflammatory Properties

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazolo derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings :

  • A review indicated that pyrazole compounds could inhibit the production of nitric oxide and other inflammatory mediators in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory therapies .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is crucial for improving its biological efficacy.

Synthetic Pathway :
The compound is synthesized using arylaldehydes and malononitrile under controlled conditions, with phosgene iminium chloride facilitating the introduction of functional groups necessary for biological activity .

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This makes it a potential candidate for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Key structural analogs differ in substituents at the N1, C6, and C4-amine positions, impacting physicochemical properties and bioactivity. A comparative analysis is provided below:

Compound Name N1 Substituent C6 Substituent C4-Amine Modification Key Properties/Activities Reference
Target Compound 3-Chlorobenzyl Methyl -NH2 Not explicitly reported -
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[...] 2-Chloro-2-phenylethyl Methylthio N-(2-chlorophenyl) Src kinase inhibition (IC50 = 0.12 µM)
1-((Tetrahydro-2H-pyran-4-yl)methyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo Tetrahydro-2H-pyran-4-yl Ethoxynaphthalenyl -NH2 CNS-penetrant Toxoplasma gondii inhibitor
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[...] 2-Phenylvinyl Methylsulfonyl N-(4-chlorophenyl) Antibacterial (S. aureus MIC = 8 µg/mL)
1-((3-Methyloxetan-3-yl)methyl)-3-(2-cyclopropoxyquinolin-6-yl)-1H-pyrazolo 3-Methyloxetan-3-yl Cyclopropoxyquinolinyl -NH2 Antimalarial (PfCDPK4 inhibition)

Spectroscopic and Analytical Data

  • IR spectroscopy : Aliphatic C-H stretches (2950–2980 cm⁻¹) and NH bands (~3150–3400 cm⁻¹) are consistent across analogs .
  • ¹H NMR : The target compound’s N1 3-chlorobenzyl group would likely show aromatic protons at 7.0–7.5 ppm, similar to analogs in (δ 7.30–7.67 ppm) .

Key Research Findings and Implications

  • Structure-activity relationship (SAR) : The 3-chlorophenyl group at N1 may confer selectivity for kinase targets, while C6 methyl optimizes steric compatibility with catalytic pockets .
  • Synthetic flexibility : Modular synthesis allows rapid diversification, enabling tuning of solubility (via polar groups) or potency (via hydrophobic substituents) .

Biological Activity

1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C13H12ClN5
  • SMILES Notation : CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N
  • InChIKey : OSSWNOUJZDMFDV-UHFFFAOYSA-N

Biological Activity Overview

Research on pyrazolo[3,4-d]pyrimidines indicates a range of biological activities, including:

  • Antiviral Properties : Certain derivatives exhibit antiviral effects, potentially useful in treating viral infections.
  • Analgesic Effects : Some compounds in this class have shown analgesic properties, indicating a potential for pain management therapies.
  • Antitumor Activity : There is evidence suggesting that pyrazolo[3,4-d]pyrimidines may inhibit tumor growth in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
  • Modulation of Signaling Pathways : It could interact with signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

  • Antiviral Activity Study : A study investigated the antiviral properties of various pyrazolo[3,4-d]pyrimidines. It was found that certain derivatives could inhibit viral replication in vitro. The specific activity of this compound remains to be elucidated but shows promise based on structural similarities to active compounds .
  • Analgesic Effects : In a comparative study on analgesic compounds, derivatives of pyrazolo[3,4-d]pyrimidines demonstrated significant pain relief in animal models. The potential application of this compound in pain management warrants further exploration .
  • Antitumor Activity : Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. While specific studies on the compound are lacking, its structural analogs have shown promise in inhibiting tumor growth .

Data Summary Table

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnalgesicSignificant pain relief
AntitumorCytotoxic effects on cancer cells

Q & A

Q. Table 1. Key Synthetic Parameters for Analog Preparation

Reaction ComponentOptimal ConditionsReference
Alkyl Halide SubstitutionAcetonitrile, reflux (12 h), 1:1.5 molar ratio
Crystallization SolventEthanol (95%), cooling to 4°C
Purity AnalysisHPLC (C18 column, acetonitrile/water gradient)

Q. Table 2. Computational Docking Parameters

ParameterSettingReference
Protein PreparationProtonation at pH 7.4, removal of water
Grid Box Dimensions20 Å × 20 Å × 20 Å (centered on ATP site)
Scoring FunctionAutoDock Vina (default parameters)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.